4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrrole structure. It has the molecular formula and is recognized for its potential applications in various scientific fields. This compound is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. The compound's structure allows it to participate in various chemical reactions, making it valuable in both synthetic and biological chemistry .
The compound can be synthesized through several methods, primarily involving the condensation of carboxylic acids with specific amines, followed by cyclization to form the pyrrole ring. Its synthesis and characterization have been documented in various scientific studies, highlighting its importance in organic chemistry and material sciences .
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrroles. Pyrroles are known for their aromatic properties and are often used as building blocks in the synthesis of more complex organic molecules. This compound is also classified as a carboxylic acid due to the presence of a carboxyl functional group .
The synthesis of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves:
The reaction conditions often include heating under controlled temperatures and utilizing solvents such as methanol or acetic acid. The purification of the final product may involve techniques like silica gel column chromatography to ensure high purity levels .
The molecular structure of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring substituted with an acetyl group at position 4 and two methyl groups at positions 3 and 5. The carboxylic acid group is located at position 2.
The compound exhibits characteristic spectral data that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions typically require controlled temperatures and specific solvents like dichloromethane or ethanol .
The mechanism of action for 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. For instance:
Studies have shown that modifications to the substituents on the pyrrole ring can significantly affect its reactivity and interaction with biological targets .
Relevant data from spectral analyses indicate characteristic peaks that confirm its molecular structure through techniques such as IR spectroscopy .
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications:
Research has also indicated potential applications in agriculture as plant growth promoters when modified into derivatives .
The systematic IUPAC name for this heterocyclic organic compound is 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This name precisely defines the substitution pattern on the pyrrole ring:
The CAS registry number 2386-28-9 is universally recognized for this compound across chemical databases and commercial suppliers [2] [5] [8]. A secondary CAS number (2386-33-6) appears in some literature but refers to the same molecular structure under an alternative naming convention (3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid) [6] [7]. The compound is classified as a pyrrolecarboxylic acid derivative with additional acetyl functionality, placing it among heterocyclic building blocks of pharmaceutical relevance [6] [10].
The compound has the molecular formula C₉H₁₁NO₃, determined through elemental analysis and high-resolution mass spectrometry [3] [6]. Its molecular weight is 181.19 g/mol, calculated as follows:
Table 1: Atomic Composition and Mass Contribution
| Atom | Count | Atomic Mass (u) | Total Mass (u) |
|---|---|---|---|
| C | 9 | 12.011 | 108.099 |
| H | 11 | 1.008 | 11.088 |
| N | 1 | 14.007 | 14.007 |
| O | 3 | 15.999 | 47.997 |
| Total | 181.191 |
This molecular weight is consistent across experimental measurements and supplier specifications [2] [6] [8].
The structure of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has been confirmed through multiple spectroscopic methods:
¹³C NMR: Key signals include the carboxylic acid carbonyl (δ ~165–170 ppm), ketone carbonyl (δ ~195–200 ppm), and quaternary carbons of the pyrrole ring (δ 110–140 ppm) [6].
Infrared (IR) Spectroscopy:Strong absorptions at ~3200–3500 cm⁻¹ (O-H stretch, carboxylic acid), ~1680 cm⁻¹ (C=O, carboxylic acid), ~1705 cm⁻¹ (C=O, acetyl group), and ~1550–1600 cm⁻¹ (C=C, pyrrole ring) confirm functional groups [8].
Mass Spectrometry (MS):Electron ionization (EI-MS) shows the molecular ion peak at m/z = 181.19 (M⁺), with major fragments at m/z 138 (loss of –COCH₃) and 122 (decarboxylation) [6] [7].
The canonical SMILES representation CC(=O)C1=C(C)C(=C(N1)C)C(=O)O and InChIKey SQFWNYAZHOVSPA-UHFFFAOYSA-N provide machine-readable structural identifiers [2] [8].
The pyrrole ring exhibits aromatic character due to a delocalized 6π-electron system (including the nitrogen lone pair). This confers stability and planarity to the ring system. Tautomerism is possible at two sites:
No experimental evidence supports significant enolization or proton exchange in non-aqueous solvents, making the compound structurally stable under standard conditions.
While no experimental crystal structure of 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is reported in the search results, its ethyl ester analogue (CAS# 2386-26-7) has been studied crystallographically [4] [9]. Key observations from the ester derivative:
For the title compound, the melting point (205–207°C, lit.) indicates high crystallinity, consistent with strong intermolecular H-bonding via the carboxylic acid group [6] [8]. Computational models (DFT) predict a similar planar geometry and electron density distribution.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: